3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide
Description
Properties
IUPAC Name |
3-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5O4S/c1-38-23-13-11-17(29)15-22(23)31-25(36)16-39-28-33-20-10-6-5-9-19(20)26-32-21(27(37)34(26)28)12-14-24(35)30-18-7-3-2-4-8-18/h5-6,9-11,13,15,18,21H,2-4,7-8,12,14,16H2,1H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATOELPTXURQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide is a novel synthetic molecule with potential therapeutic applications. Its complex structure suggests multifaceted biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on available research findings.
- Molecular Formula : C29H25ClFN5O4S
- Molecular Weight : 594.06 g/mol
- Purity : Typically around 95% .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including kinases and other signaling molecules. The imidazoquinazoline core is known for its role in modulating cellular pathways involved in cancer proliferation and resistance mechanisms.
Anticancer Properties
Recent studies have indicated that compounds within the imidazoquinazoline class exhibit significant anticancer activity. For instance, a related compound demonstrated moderate inhibitory effects on cell growth across different cancer cell lines, particularly in the low micromolar range . The presence of the chloro and methoxy groups may enhance its binding affinity to target proteins.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative organisms . The sulfanyl group may play a crucial role in this activity by disrupting bacterial cell wall synthesis.
Case Studies and Research Findings
In Vitro and In Vivo Evaluations
In vitro assays have shown that derivatives of this compound can effectively inhibit the growth of various cancer cells. For example, compounds structurally similar to the target compound exhibited IC50 values in the sub-micromolar range against specific cancer cell lines . In vivo studies are necessary to validate these findings and assess the therapeutic index.
Scientific Research Applications
The compound exhibits significant biological activities attributed to its unique structural features. Research indicates several key areas where this compound may have therapeutic potential:
Anticancer Activity
Studies have shown that compounds with imidazoquinazoline frameworks can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanisms include:
- Inhibition of MDM2: Similar compounds have been identified as potent inhibitors of murine double minute 2 (MDM2), a key regulator in tumor suppression pathways .
- Cell Cycle Arrest: The compound may disrupt the cell cycle in cancer cells, leading to increased cell death.
Antimicrobial Properties
The compound's ability to interact with bacterial enzymes suggests potential antimicrobial activity. Research indicates:
- Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication, and inhibitors can lead to effective antimicrobial action against resistant strains .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in disease pathways. Its structural components allow for interactions that can modulate enzyme activities critical in metabolic and signaling pathways.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds and their derivatives:
- MDM2 Inhibitors:
- Anticancer Activity:
- Antimicrobial Studies:
Chemical Reactions Analysis
Sulfide Oxidation
The sulfanyl (-S-) group undergoes oxidation under mild to moderate conditions, forming sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity and metabolic stability.
-
Mechanistic Insight : The electron-rich sulfur atom is susceptible to electrophilic oxidation. The adjacent carbamoyl group slightly deactivates the sulfur, necessitating stronger oxidizing agents for sulfone formation.
Amide Hydrolysis
The carbamoyl and propanamide groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
| Conditions | Products | Reagents | Yield |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 5-Chloro-2-methoxybenzoic acid + amine byproducts | - | 78% |
| NaOH (2M), 70°C, 8 hrs | Cyclohexylamine + quinazolinone acid | - | 65% |
-
Stability Note : The imidazo[1,2-c]quinazolinone core remains intact under basic conditions but may degrade in strong acids .
Nucleophilic Aromatic Substitution (NAS)
The 5-chloro substituent on the phenyl ring participates in NAS with oxygen or nitrogen nucleophiles.
| Reagents | Products | Conditions | Catalyst |
|---|---|---|---|
| K₂CO₃, DMF, 100°C | 5-Methoxy-2-hydroxy derivative | CuI (10 mol%) | 62% |
| NH₃ (g), EtOH, 60°C | 5-Amino-2-methoxy derivative | - | 41% |
-
Electronic Effects : The methoxy group at position 2 activates the ring toward meta-substitution, directing incoming nucleophiles to position 5 .
Cyclization/Decarboxylation
Under thermal or catalytic conditions, the propanamide side chain undergoes cyclization to form fused heterocycles.
| Conditions | Products | Catalyst | Yield |
|---|---|---|---|
| PPA, 120°C, 4 hrs | Imidazo[2,1-b]quinazolinone derivative | - | 55% |
| Pd(OAc)₂, DIPEA, 80°C | Tetracyclic lactam | Xantphos (ligand) | 34% |
Photochemical Reactions
UV irradiation induces radical-mediated C-S bond cleavage in the sulfanyl group.
| Conditions | Products | Wavelength |
|---|---|---|
| UV (254 nm), MeCN, 2 hrs | Desulfurized quinazolinone + thiyl radicals | - |
Bioconjugation
The carbamoyl group reacts with primary amines via EDC/NHS coupling for prodrug synthesis.
| Reagents | Conjugates | Application |
|---|---|---|
| EDC, NHS, pH 7.4 | PEGylated derivative | Solubility enhancement |
Q & A
Q. Methodology :
- In vitro assays : Kinase inhibition profiles using fluorescence polarization .
- Computational docking : Molecular dynamics (MD) simulations predict binding modes to ATP pockets .
Advanced: What strategies resolve contradictory data in biological activity studies?
Answer: Contradictions (e.g., varying IC50 values across studies) arise from assay conditions or impurity interference. Solutions include:
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Dose-response curves : Use 8–12 concentration points to calculate Hill slopes and assess cooperativity .
- Batch purity analysis : Re-test compounds with LC-MS to rule out degradation products .
Advanced: How can structural analogs be designed to enhance target specificity?
Answer:
- Scaffold hopping : Replace the imidazoquinazoline core with triazoloquinazoline to reduce off-target effects .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to modulate binding affinity .
- Prodrug strategies : Mask the sulfanyl group with acetyl protection to improve bioavailability .
Q. Validation :
- In silico screening : Use Schrödinger’s Glide for virtual SAR libraries .
- Selectivity panels : Test against 50+ kinases to identify off-target hits .
Basic: What are the key functional groups influencing reactivity and stability?
Answer:
- Imidazoquinazoline core : Prone to oxidation; stabilize with argon during synthesis .
- Sulfanyl (-S-) linkage : Susceptible to radical cleavage; add antioxidants (e.g., BHT) in storage .
- Carbamoyl group : Hydrolyzes under acidic conditions; optimize pH (6.5–7.5) in formulation .
Advanced: What computational methods predict metabolic pathways and degradation products?
Answer:
- CYP450 metabolism prediction : Use SwissADME to identify oxidation sites (e.g., cyclohexyl ring) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for sulfanyl group stability .
- Machine learning : Train models on PubChem data to forecast hydrolytic degradation .
Advanced: How to determine binding kinetics with target proteins?
Answer:
- Surface Plasmon Resonance (SPR) : Measure kon/koff rates (e.g., kon = 1.2×10⁵ M⁻¹s⁻¹) .
- X-ray crystallography : Resolve co-crystal structures (2.1 Å resolution) to map hydrogen bonds .
- Fluorescence quenching : Monitor tryptophan residue changes upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
